
Ethyl 4-benzyloxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C13H13NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-benzyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication conditions . Another method includes the use of ethyl ester substituted benzoic acid and substituted benzoyl chloride in the presence of POCl3 (phosphorus oxychloride) in 1,4-dioxane at 90°C for 15 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-benzyloxazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Substituted oxazole derivatives.
Applications De Recherche Scientifique
Ethyl 4-benzyloxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Analytical Chemistry: It can be used as a standard or reference compound in various analytical techniques.
Mécanisme D'action
The mechanism of action of ethyl 4-benzyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .
Comparaison Avec Des Composés Similaires
Ethyl 4-benzyloxazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-benzyloxazole-4-carboxylate
- Ethyl 1,4-diazepane-1-carboxylate
- Ethyl 7-hydroxybenzofuran-5-carboxylate
- Ethyl 2-bromooxazole-4-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 4-benzyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)12-11(14-9-17-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clé InChI |
KUOQAWJIGPKKIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CO1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


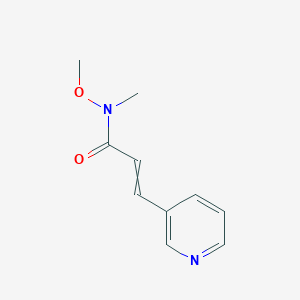
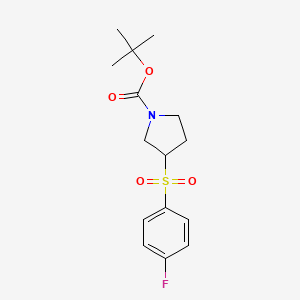
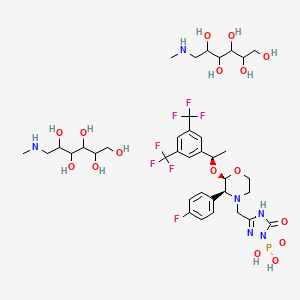
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
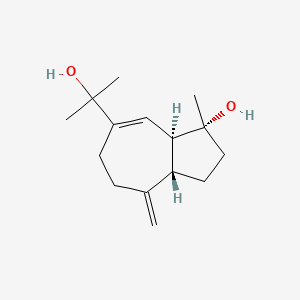
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)

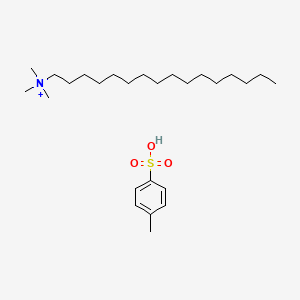
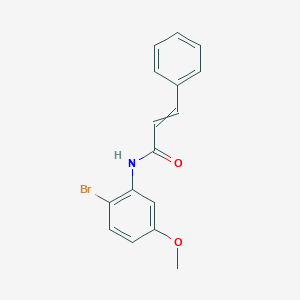
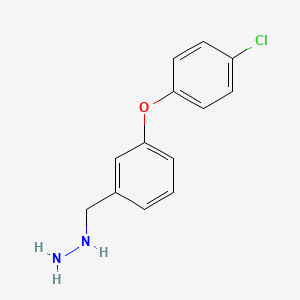
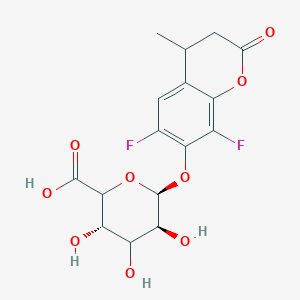
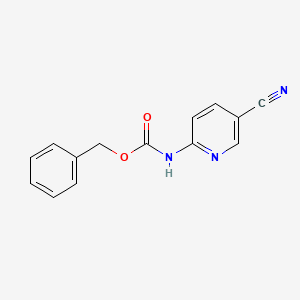
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)

